

# 3-Cyanopropyltriethoxysilane spectral data NMR IR mass spec

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## Compound of Interest

Compound Name: 3-Cyanopropyltriethoxysilane

Cat. No.: B086997

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## An In-depth Technical Guide to the Spectral Data of 3-Cyanopropyltriethoxysilane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Cyanopropyltriethoxysilane** (CPTES). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this organosilane compound. This document details experimental protocols for acquiring such data and presents the spectral information in a clear, structured format, supplemented by logical workflow diagrams.

## Chemical Structure and Properties

**3-Cyanopropyltriethoxysilane**, with the chemical formula  $C_{10}H_{21}NO_3Si$ , is a versatile organosilane coupling agent. It features a triethoxysilyl group that can react with inorganic substrates and a cyano-functional propyl chain for further chemical modification.

- IUPAC Name: 4-(triethoxysilyl)butanenitrile
- CAS Number: 1067-47-6
- Molecular Weight: 231.36 g/mol
- Appearance: Colorless liquid
- Boiling Point: 100-101 °C at 6 mmHg

- Density: 0.966 g/mL at 25 °C

## Spectroscopic Data

The following sections and tables summarize the key spectral data for **3-Cyanopropyltriethoxysilane**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the molecular structure of CPTES. The  $^1\text{H}$  NMR spectrum provides information on the hydrogen environments, while the  $^{13}\text{C}$  NMR spectrum identifies the different carbon atoms in the molecule.

Table 1: NMR Spectral Data for **3-Cyanopropyltriethoxysilane**

$^1\text{H}$ NMR		$^{13}\text{C}$ NMR	
Assignment	Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)
Si-CH <sub>2</sub> -CH <sub>2</sub>	~0.75	Si-CH <sub>2</sub>	~9.0
-O-CH <sub>2</sub> -CH <sub>3</sub>	~1.22	-O-CH <sub>2</sub> -CH <sub>3</sub>	~18.3
Si-CH <sub>2</sub> -CH <sub>2</sub>	~1.80	Si-CH <sub>2</sub> -CH <sub>2</sub>	~20.5
CH <sub>2</sub> -CN	~2.35	CH <sub>2</sub> -CN	~21.0
-O-CH <sub>2</sub> -CH <sub>3</sub>	~3.82	-O-CH <sub>2</sub> -CH <sub>3</sub>	~58.4
		-CN	~119.5

Note: NMR data is aggregated from typical values for similar structures and publicly available spectra. Chemical shifts can vary slightly based on solvent and experimental conditions.

### Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of CPTES clearly shows absorptions for the nitrile group, Si-O-C bonds, and C-H bonds.

Table 2: Key IR Absorptions for **3-Cyanopropyltriethoxysilane**

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
<b>C≡N stretch</b>	<b>~2245</b>	<b>Medium</b>
C-H stretch (alkyl)	2880-2975	Strong
Si-O-C stretch	1080-1105	Strong, Broad
Si-O-C	~960	Strong
C-H bend (alkyl)	~1390, ~1440	Medium

Data sourced from spectral databases. The technique used is typically Neat (thin film) on KBr plates.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and fragmentation patterns.

Table 3: Mass Spectrometry Data (GC-MS) for **3-Cyanopropyltriethoxysilane**

m/z	Assignment / Interpretation	Relative Intensity
<b>231</b>	<b>[M]<sup>+</sup> (Molecular Ion)</b>	<b>Low</b>
186	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	High

| 163 | [Si(OC<sub>2</sub>H<sub>5</sub>)<sub>3</sub>]<sup>+</sup> | Very High (Base Peak)

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